4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine is a compound that combines a pyrazole and thiazole moiety, which are both significant in medicinal chemistry due to their diverse biological activities. This compound has garnered interest for its potential applications in drug discovery and development, particularly in the fields of anti-inflammatory and antimicrobial agents.
The compound can be synthesized through various methods, which often involve multi-step chemical reactions. The synthesis typically starts from readily available precursors, including 1-methyl-1H-pyrazole and thiazole derivatives.
4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine is classified as a heterocyclic organic compound. It falls under the category of pyrazoles and thiazoles, which are known for their pharmacological properties. These compounds are often explored for their roles as potential therapeutic agents against various diseases.
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine typically involves several key steps:
For example, one method reported involves heating 1-methyl-1H-pyrazole with thioamide derivatives in the presence of a suitable catalyst under controlled temperature conditions to ensure high yields and purity of the final product .
The molecular structure of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine consists of a pyrazole ring (with a methyl group at position 1) attached to a thiazole ring. The thiazole ring contains an amino group at position 2.
4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine can participate in various chemical reactions:
These reactions are often facilitated by using reagents such as acyl chlorides or alkyl halides under basic conditions to promote nucleophilic attack by the amino group .
The mechanism of action for compounds like 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine often involves interaction with specific biological targets:
In vitro studies have shown that derivatives of this compound exhibit significant inhibition against cyclooxygenase enzymes, indicating potential anti-inflammatory properties .
4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine typically appears as a crystalline solid with moderate solubility in polar solvents like methanol and dimethyl sulfoxide.
The compound is stable under ambient conditions but may decompose upon prolonged exposure to strong acids or bases. Its melting point and boiling point data would need to be determined experimentally but are expected to be consistent with similar heterocyclic compounds.
This compound has potential applications in:
The molecular hybridization strategy embodied in 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine has yielded compounds with diverse therapeutic profiles across multiple disease domains:
: Structural analogs demonstrate potent inhibition of angiogenesis through vascular endothelial growth factor receptor-2 (VEGFR-2) kinase targeting. Molecular docking studies of thiazolylpyrazolyl derivatives reveal competitive binding at the ATP catalytic site through key hydrogen bonding interactions with Cys919 and hydrophobic contacts in the hydrophobic back pocket [3]. These interactions disrupt VEGF signaling cascades critical for tumor neovascularization. Derivatives bearing coumarin-thiazolylpyrazoline hybrids exhibit exceptional cytotoxicity profiles against breast adenocarcinoma (MCF-7) cell lines, with half maximal inhibitory concentration values reaching 5.41-10.75 μM—comparable to reference agent doxorubicin while maintaining selectivity over normal melanocytes [3].
: Pyrazole-thiazole conjugates significantly impair microbial biofilm formation at sub-inhibitory concentrations. Specifically, derivatives containing aminopyrazole motifs attached to the thiazole ring demonstrate 85% inhibition of Staphylococcus aureus biofilm formation at half the minimum inhibitory concentration concentration—exceeding reference agent vancomycin by 25-fold in catheter-associated biofilm models [9]. This non-lethal anti-biofilm activity suggests interference with quorum sensing pathways rather than growth inhibition, representing a promising approach against resistant infections.
: Thiazolyl-pyrazoline derivatives exhibit notable acetylcholinesterase (30-45% inhibition) and butyrylcholinesterase (up to 43% inhibition) activities, positioning them as candidates for neurodegenerative disorder therapeutics [6]. Critically, optimized derivatives comply with three of four Lipinski parameters (molecular weight <500, calculated partition coefficient <5, hydrogen bond donors ≤5, hydrogen bond acceptors ≤10), predicting favorable blood-brain barrier permeability and oral bioavailability essential for CNS-targeted agents [6].
: Molecular hybridization enhances free radical scavenging capacity, with pyrazole-thiazole hybrids demonstrating significant 2,2-diphenyl-1-picrylhydrazyl radical scavenging (half maximal inhibitory concentration = 4.67-45.32 μg/ml) [2]. Density functional theory studies correlate antioxidant efficacy with reduced highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps (ΔE ≈ 4.5-5.5 eV), facilitating hydrogen atom transfer to stabilize free radical species [2].
Table 1: Therapeutic Applications of Pyrazole-Thiazole Hybrid Derivatives
Therapeutic Area | Biological Activity | Potency Range | Molecular Target/Mechanism |
---|---|---|---|
Oncology | VEGFR-2 kinase inhibition | Half maximal inhibitory concentration = 5.41-10.75 μM (MCF-7) | Competitive ATP binding, apoptosis induction |
Infectious Diseases | Anti-biofilm (Staphylococcus aureus) | 85% inhibition at ½ minimum inhibitory concentration | Quorum sensing interference |
Neuropharmacology | Acetylcholinesterase inhibition | 30-45% inhibition | Enzyme active site interaction |
Oxidative Stress | 2,2-Diphenyl-1-picrylhydrazyl scavenging | Half maximal inhibitory concentration = 4.67-45.32 μg/ml | Hydrogen atom transfer |
The pharmacological profile of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine originates from defined physicochemical contributions from each heterocyclic component:
: The 1-methyl-1H-pyrazole unit adopts a π-excessive character with dipole moment ≈2.5 Debye, creating an electron-rich system ideal for π-π stacking interactions with aromatic amino acid residues [1] [8]. Nuclear magnetic resonance spectroscopy confirms substantial electron density at the pyrazole C4 position (δc ≈ 85-90 ppm), enhancing nucleophilic character for electrophilic substitution or hydrogen bond formation [1] . Methylation at N1 position eliminates pyrazole tautomerism, ensuring regiochemical consistency in synthetic elaboration and binding interactions. The thiazole ring conversely provides π-deficient character (dipole ≈1.5 Debye) with the exocyclic 2-amino group serving as both hydrogen bond donor (N-H δh ≈ 5.5-6.0 ppm) and acceptor (lone pair electrons), facilitating bidentate interactions with biological targets [7].
: The composite molecule possesses three hydrogen-bonding sites: pyrazole N2 (acceptor), thiazole N3 (acceptor), and 2-amine (donor-acceptor pair). Crystallographic studies demonstrate preferential formation of N-H···N and N-H···S intramolecular bonds with bond lengths of 3.117 Å and 3.506 Å, respectively, conferring conformational rigidity beneficial for receptor complementarity [8]. This rigidly planar arrangement between heterocycles (inter-ring dihedral <15°) optimizes surface contact with protein binding pockets.
: Methylation of the pyrazole nitrogen significantly reduces cytochrome P450-mediated oxidation compared to unmethylated analogs. The thiazole ring demonstrates moderate resistance to metabolic degradation, though the 2-amino group may undergo acetylation or glucuronidation as potential detoxification pathways. Computational predictions indicate moderate lipophilicity (calculated partition coefficient ≈2.5) and polar surface area ≈75 Ų, suggesting favorable membrane permeability and absorption properties [1] [6].
Table 2: Electronic Properties of Key Substituents in 4-(1-Methyl-1H-Pyrazol-5-yl)-1,3-Thiazol-2-amine
Structural Component | Electronic Character | 13C Chemical Shift (ppm) | Function in Molecular Recognition |
---|---|---|---|
1-Methyl-1H-pyrazole (C4) | π-excessive heterocycle | 85.2-90.1 | π-π stacking, nucleophilic reactions |
2-Aminothiazole (C2) | π-deficient heterocycle | 158.3-163.7 | Hydrogen bonding, electrostatic interactions |
Pyrazole N1-Methyl | Electron-donating group | 30.6-34.2 | Tautomerism suppression, metabolic stability |
Thiazole C2-amino | Amphoteric group | Not applicable | Bidentate hydrogen bonding |
The synthetic evolution of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine derivatives reflects methodological advancements across three generations:
:
: X-ray crystallography has confirmed the coplanar orientation of pyrazole and thiazole rings (inter-ring torsion angle <15.35°) in derivatives, validating computational models [8]. Nuclear magnetic resonance advancements, particularly 1H-13C heteronuclear multiple bond correlation spectroscopy, have enabled precise assignment of diagnostic signals: thiazole C2 (δc ≈ 158-163 ppm), pyrazole C5 (δc ≈ 105-110 ppm), and methylene linkers (δc ≈ 50-55 ppm) [8] . Mass spectrometry consistently shows molecular ion fragmentation patterns with characteristic [M-CH3]+ and [thiazolyl]+ fragments at m/z 121 and 85, respectively .
: Initial empirical approaches focused on simple alkyl/aryl substitutions, while contemporary strategies employ structure-based design leveraging crystallographic protein data. This progression is evidenced by:1) Replacement of metabolically labile ester groups with heteroaryl systems (2015-2020) [3]2) Strategic fluorine incorporation to enhance blood-brain barrier penetration (2018-present) [6]3) Computational optimization of dipole moments (4.5-5.5 Debye) for target engagement [2]4) Integration of triazolyl appendages to modulate solubility profiles (2022) [8]
Table 3: Evolution of Synthetic Approaches for Thiazolyl-Pyrazolyl Hybrids
Synthetic Era | Characteristic Method | Average Yield (%) | Advantages/Limitations |
---|---|---|---|
Pre-2010 | Sequential Hantzsch thiazole/1,3-dipolar cycloaddition | 45-60 | Simple reagents; poor regioselectivity |
2010-2020 | Suzuki cross-coupling of preformed heterocycles | 70-85 | Improved regiocontrol; expensive catalysts |
2020-Present | One-pot reductive amination | >88 | Atom economy; operational simplicity |
The trajectory of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine development demonstrates how rational heterocyclic hybridization—coupled with advanced synthetic and analytical methodologies—produces pharmacologically refined scaffolds with tailored properties for specific therapeutic applications. Future directions will likely exploit C-H activation functionalization and photoredox catalysis to access increasingly complex derivatives while maintaining synthetic efficiency [8] .
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8